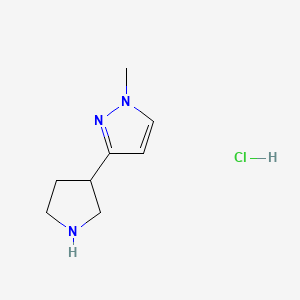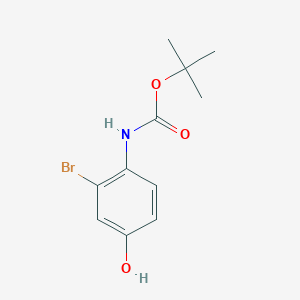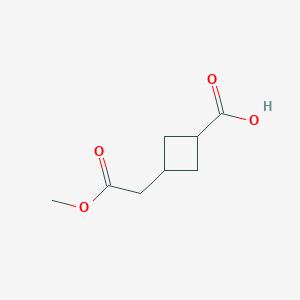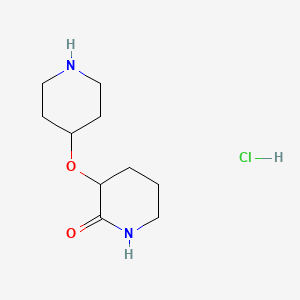![molecular formula C12H10Cl2O2 B13572149 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 131515-55-4](/img/structure/B13572149.png)
3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dichlorophenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through the photochemical addition of propellane to diacetyl . This reaction can be performed on a large scale, allowing for the production of multigram quantities of the core structure.
For example, a metal-free homolytic aromatic alkylation protocol can be used to introduce the 2,5-dichlorophenyl group onto the bicyclo[1.1.1]pentane core .
Industrial Production Methods
Industrial production methods for 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid would likely involve optimizing the synthetic routes mentioned above for large-scale production. This could include the use of continuous flow reactors for the photochemical addition step and batch reactors for the subsequent substitution reactions. The goal would be to maximize yield and minimize production costs while ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The 2,5-dichlorophenyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, would depend on the specific reaction being performed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions might produce carboxylic acids or ketones, while substitution reactions could yield a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: In biological studies, the compound can be used to investigate the effects of strained bicyclic systems on biological activity.
Medicine: The compound’s potential as a bioisostere for benzene rings makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, the compound may act as a bioisostere for benzene rings, mimicking their electronic and steric properties while offering improved solubility and metabolic stability . The molecular targets and pathways involved would vary depending on the specific bioactive derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid include other bicyclo[1.1.1]pentane derivatives, such as:
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 1,2-Difunctionalized bicyclo[1.1.1]pentanes
Uniqueness
What sets this compound apart from these similar compounds is the presence of the 2,5-dichlorophenyl group. This group can significantly influence the compound’s chemical and biological properties, making it a valuable tool for various applications. Additionally, the compound’s unique structure and reactivity make it an interesting subject for further research and development.
Properties
CAS No. |
131515-55-4 |
|---|---|
Molecular Formula |
C12H10Cl2O2 |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2O2/c13-7-1-2-9(14)8(3-7)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
InChI Key |
AMWQJPASQWQZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/structure/B13572105.png)




![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)


![(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13572159.png)
